

Application Notes and Protocols for TMC647055 in HCV Resistance Selection Experiments

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Compound of Interest

Compound Name: TMC647055

Cat. No.: B611405

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These application notes provide a comprehensive overview and detailed protocols for conducting in vitro resistance selection experiments with **TMC647055**, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase.

Introduction

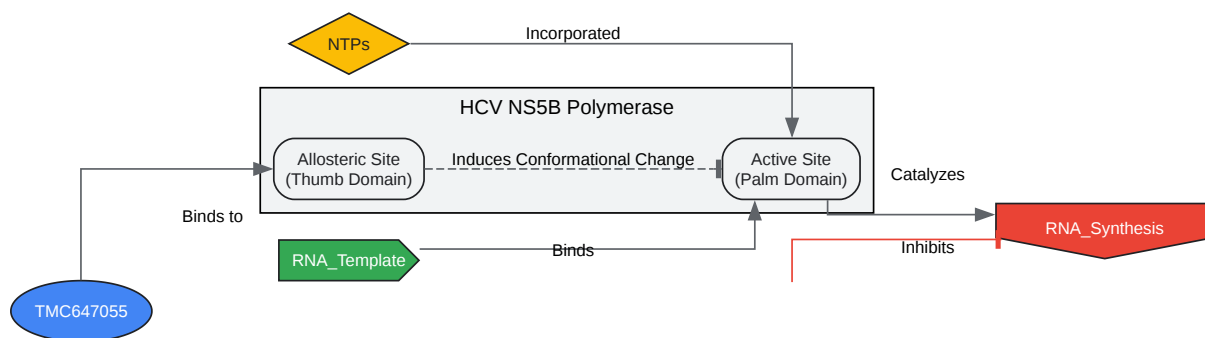
TMC647055 is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.^{[1][2]} As with many antiviral agents, the emergence of drug-resistant variants is a key concern. Understanding the genetic basis of resistance to **TMC647055** is crucial for its clinical development and for designing effective combination therapies. In vitro resistance selection studies using HCV replicon systems are a standard method to identify mutations that confer reduced susceptibility to antiviral compounds.^{[3][4]}

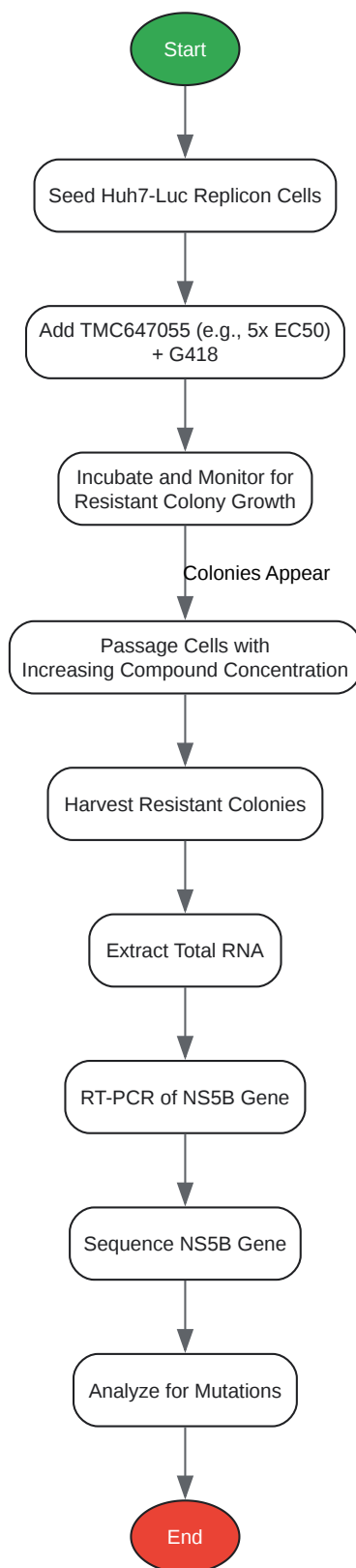
This document outlines the methodologies for selecting and characterizing **TMC647055**-resistant HCV replicons, summarizing key resistance data and providing detailed experimental protocols.

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, specifically within the "thumb" domain.^{[2][5][6]} This binding induces a

conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA synthesis.^[7]^[8] Unlike nucleoside inhibitors, NNIs like **TMC647055** do not compete with the natural nucleotide substrates for the active site.^[7]





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